Triethylenglykoldiacrylat

Übersicht

Beschreibung

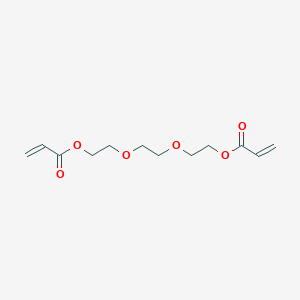

Triethylene glycol diacrylate is a chemical compound with the molecular formula C12H18O6. It is a cross-linking acrylate monomer commonly used in various industrial applications, including coatings, adhesives, and photopolymer printing plates . This compound is known for its ability to form polymer networks through free radical polymerization, making it valuable in the production of hydrogels and other polymeric materials .

Wissenschaftliche Forschungsanwendungen

Triethylene glycol diacrylate has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

Triethylene glycol diacrylate (TEGDA) is a hydrophilic, low viscosity, difunctional methacrylic monomer . It is primarily used as a crosslinking agent in the synthesis of polymers . The primary targets of TEGDA are the polymer chains that it helps to crosslink, thereby forming a three-dimensional network structure .

Mode of Action

TEGDA interacts with its targets (polymer chains) through a process known as free radical polymerization . In this process, TEGDA forms covalent bonds with the polymer chains, creating a crosslinked network. This crosslinking results in the formation of a hydrogel, which is a water-swollen network of polymer chains .

Biochemical Pathways

The primary biochemical pathway involved in the action of TEGDA is the free radical polymerization process . This process begins with the initiation step, where free radicals are generated. These radicals can react with TEGDA, causing it to form radicals that can react with other monomers or with other radicals on the polymer chain, leading to the propagation of the polymer chain. Finally, termination occurs when two free radicals combine to form a covalent bond .

Pharmacokinetics

It is known that tegda is a low viscosity liquid that can be easily mixed with other substances . Its hydrophilic nature suggests that it may be well-absorbed in aqueous environments .

Result of Action

The primary result of TEGDA’s action is the formation of a hydrogel network. This network has a high degree of flexibility and can retain a significant amount of water . The formation of this hydrogel network can enhance the mechanical properties of the resulting material, making it useful for a variety of applications, including coatings, adhesives, and photoprepolymer printing plates .

Action Environment

The action of TEGDA can be influenced by various environmental factors. For example, the presence of water is crucial for the formation of the hydrogel network . Additionally, the pH and ionic strength of the environment can affect the swelling behavior and states of the resulting hydrogel . Furthermore, the presence of other diacrylate-based co-monomers can drastically accelerate the degradation rates of TEGDA-based materials .

Biochemische Analyse

Biochemical Properties

Triethylene glycol diacrylate has high chemical inertness, allowing it to stably react with other compounds in polymerization and cross-linking reactions . It can initiate free radical polymerization reactions under ultraviolet light exposure

Cellular Effects

Poly(ethylene glycol)diacrylate, a related compound, has been used to create 3D prints of nano-hydroxyapatite filled polymeric biomaterials with complex architectures . These 3D prints have shown improved mechanical properties, suggesting that Triethylene glycol diacrylate may have similar effects on cellular processes .

Molecular Mechanism

It is known to participate in free radical polymerization reactions under ultraviolet light

Temporal Effects in Laboratory Settings

It is known that the compound is stable and has a boiling point of 266°C

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Triethylene glycol diacrylate is typically synthesized through the esterification reaction between acrylic acid and triethylene glycol. The reaction is catalyzed by an acid catalyst, and the process involves heating the reactants to facilitate the formation of the ester bond . The reaction conditions often include maintaining a temperature range of 70-80°C and using a solvent such as toluene to remove water formed during the reaction .

Industrial Production Methods: In industrial settings, the production of triethylene glycol diacrylate involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Analyse Chemischer Reaktionen

Types of Reactions: Triethylene glycol diacrylate primarily undergoes polymerization reactions. It can participate in free radical polymerization, where the acrylate groups react to form cross-linked polymer networks . This compound is also involved in photopolymerization reactions, where ultraviolet light initiates the polymerization process .

Common Reagents and Conditions:

Free Radical Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are commonly used to generate free radicals that initiate the polymerization of triethylene glycol diacrylate.

Photopolymerization: Photoinitiators like 2-hydroxy-2-methylpropiophenone are used to initiate the polymerization under ultraviolet light.

Major Products: The primary products formed from the polymerization of triethylene glycol diacrylate are cross-linked polymer networks. These networks are used in various applications, including hydrogels, coatings, and adhesives .

Vergleich Mit ähnlichen Verbindungen

Ethylene glycol diacrylate: Similar in structure but with fewer ethylene glycol units, leading to different polymerization properties.

Polypropylene glycol diacrylate: Contains polypropylene glycol units, which affect the flexibility and hydrophobicity of the resulting polymers.

Triethylene glycol dimethacrylate: Similar to triethylene glycol diacrylate but with methacrylate groups, which influence the polymerization kinetics and mechanical properties of the polymers.

Uniqueness: Triethylene glycol diacrylate is unique due to its balance of hydrophilicity and reactivity, making it suitable for a wide range of applications, including biomedical and industrial uses . Its ability to form stable cross-linked networks under various polymerization conditions sets it apart from other similar compounds .

Biologische Aktivität

Triethylene glycol diacrylate (TEGDA) is a versatile compound widely used in various applications, particularly in the fields of dentistry and polymer chemistry. Its biological activity has garnered attention due to its implications in cellular responses, toxicity, and potential therapeutic applications. This article delves into the biological activity of TEGDA, highlighting key research findings, mechanisms of action, and relevant case studies.

TEGDA is a difunctional acrylate monomer with the molecular formula and a molecular weight of 258.3 g/mol. It is primarily utilized as a cross-linking agent in polymer synthesis, particularly in dental materials, coatings, and adhesives. Its ability to form stable polymer networks makes it valuable in restorative dentistry, although concerns regarding its biological effects have been raised.

Cytotoxicity and Cellular Effects

Research indicates that TEGDA exhibits significant cytotoxic effects on various cell types:

- Cytotoxicity in Dental Pulp Cells : A study demonstrated that TEGDA inhibited cellular growth and induced cell cycle deregulation in dental pulp cells. High concentrations (2.5 mmol/L) led to both necrotic and apoptotic cell death, with alterations in gene expression associated with cell cycle regulation (cdc2, cyclin B1) and inflammation (COX-2) .

- Effects on Macrophages : TEGDA has been shown to induce cytotoxicity, apoptosis, and genotoxicity in macrophages. The study highlighted that exposure to TEGDA resulted in increased reactive oxygen species (ROS) generation and affected caspase activity, indicating a potential mechanism for its toxic effects .

The biological activity of TEGDA can be attributed to several mechanisms:

- Inhibition of Matrix Metalloproteinases (MMPs) : TEGDA derivatives have been identified as inhibitors of MMPs, which play a crucial role in cancer metastasis and angiogenesis. Specifically, triethylene glycol dimethacrylate (TD-10) was found to disrupt the secondary structure of vascular endothelial growth factor A (VEGFA), leading to decreased expression of MMPs and VEGF, thereby exhibiting anti-metastatic properties .

- Promotion of Cariogenic Bacteria : Interestingly, degradation products of TEGDA have been linked to the promotion of Streptococcus mutans, a bacterium associated with dental caries. Research showed that triethylene glycol (TEG), derived from TEGDA degradation, upregulated virulence-associated genes in S. mutans, enhancing its pathogenicity through increased enzyme activity related to biofilm formation .

Case Studies

- Cytokine Profile Analysis : A study examining the cytokine profile in human peripheral blood mononuclear cells exposed to TEGDA found significant changes at concentrations of 500 μM and 1000 μM. This study utilized Bio-Plex Pro™ assays to analyze cytokine levels post-exposure .

- Protective Effects Against Cytotoxicity : Research investigated the protective effects of Rutin against TEGDA-induced cytotoxicity in macrophages. Rutin demonstrated potential antioxidant properties that mitigated the toxic effects induced by TEGDA exposure .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O6/c1-3-11(13)17-9-7-15-5-6-16-8-10-18-12(14)4-2/h3-4H,1-2,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INQDDHNZXOAFFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCOCCOCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25101-30-8 | |

| Record name | 2-Propenoic acid, 1,1′-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25101-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0051780 | |

| Record name | Triethylene glycol diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Amber liquid; [AIHA] | |

| Record name | Triethylene glycol diacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8399 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00289 [mmHg] | |

| Record name | Triethylene glycol diacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8399 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1680-21-3 | |

| Record name | Light Acrylate 3EG-A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1680-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylene glycol diacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001680213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethylene glycol diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-ethanediylbis(oxy-2,1-ethanediyl) diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLENE GLYCOL DIACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A0FXS2UOZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.